REACTION_CXSMILES
|
[Mg].BrCCBr.[CH2:6](Cl)[C:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:9])[CH3:8].[C:17](=[O:19])=[O:18].Cl>CC(OC)(C)C.C(Cl)C(C1C=CC=CC=1)(C)C.O1CCCC1>[CH3:8][C:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:9])[CH2:6][C:17]([OH:19])=[O:18]
|
Name
|
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
C(C(C)(C)C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
258 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
After 1.7 h stirring at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A Grignard reaction
|
Type
|
ADDITION
|
Details
|
was subsequently added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
was then added at 48° C. over a period of 5.5 h
|
Duration
|
5.5 h
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted with NaOH 32% (160 ml)
|
Type
|
WASH
|
Details
|
The alkaline solution was first washed with MTBE
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
with MTBE and evaporation of the solvent
|
Reaction Time |
1.7 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 247.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |